2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl sulfanyl group attached to an imidazole ring, which is further substituted with diphenyl groups. The presence of chlorine atoms in the benzyl group adds to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4,5-diphenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorine atoms in the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfanyl and diphenyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole
- **2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride
Uniqueness
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of diphenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2S/c23-18-12-7-13-19(24)17(18)14-27-22-25-20(15-8-3-1-4-9-15)21(26-22)16-10-5-2-6-11-16/h1-13H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMPATZQNKFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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